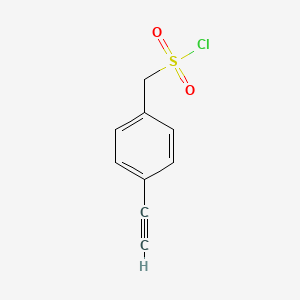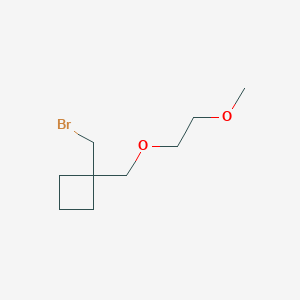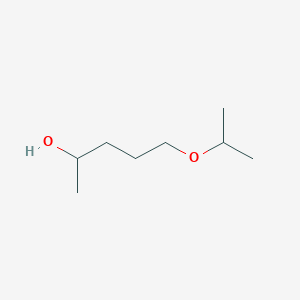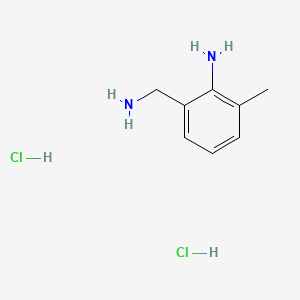
2-(Aminomethyl)-6-methylanilinedihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aminomethyl)-6-methylanilinedihydrochloride is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of an aminomethyl group attached to the benzene ring, which also bears a methyl substituent. This compound is commonly used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-6-methylanilinedihydrochloride typically involves the reaction of 2-(Aminomethyl)-6-methylaniline with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt. The process may involve the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors. The process involves the careful control of temperature, pressure, and reaction time to optimize yield and purity. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-6-methylanilinedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary amines. Substitution reactions can lead to a variety of substituted aromatic compounds.
Scientific Research Applications
2-(Aminomethyl)-6-methylanilinedihydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-6-methylanilinedihydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(Aminomethyl)phenol
- 2-(Aminomethyl)pyridine
- 2-(Aminomethyl)oxazoline
Uniqueness
2-(Aminomethyl)-6-methylanilinedihydrochloride is unique due to the presence of both the aminomethyl and methyl groups on the benzene ring. This structural feature imparts distinct chemical properties and reactivity, making it valuable in various applications. Compared to similar compounds, it offers a unique combination of reactivity and stability, making it a versatile reagent in chemical synthesis and research.
Properties
Molecular Formula |
C8H14Cl2N2 |
|---|---|
Molecular Weight |
209.11 g/mol |
IUPAC Name |
2-(aminomethyl)-6-methylaniline;dihydrochloride |
InChI |
InChI=1S/C8H12N2.2ClH/c1-6-3-2-4-7(5-9)8(6)10;;/h2-4H,5,9-10H2,1H3;2*1H |
InChI Key |
JYBAWJSTZPKDJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)CN)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


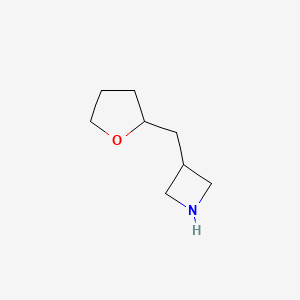
![N-Fmoc-4-azaspiro[2.4]heptane-5-carboxylic acid](/img/structure/B13525214.png)
![Ethyl 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13525217.png)

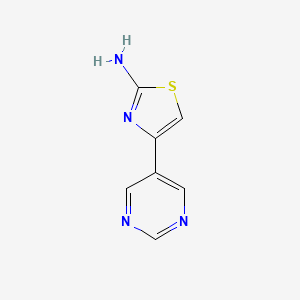
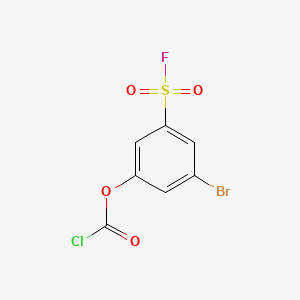
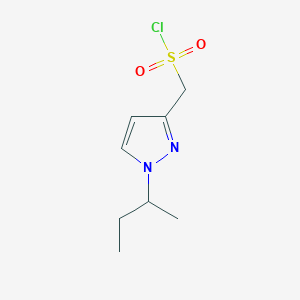
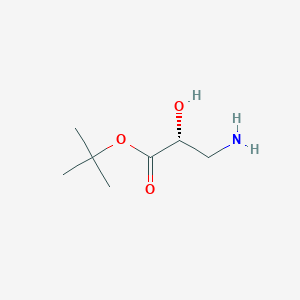

![2-chloro-5-[(2S)-oxiran-2-yl]pyridine](/img/structure/B13525247.png)

